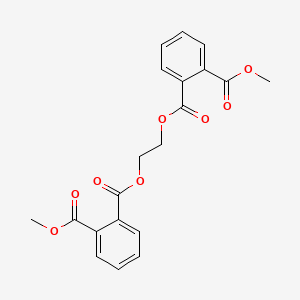
1,2-Ethanediyl dimethyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediyl dimethyl phthalate: is an organic compound and a phthalate ester. It is a colorless, oily liquid that is soluble in organic solvents but poorly soluble in water . This compound is commonly used in various products, including insect repellents, cosmetics, inks, soaps, and household cleaning supplies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Ethanediyl dimethyl phthalate is typically synthesized via the esterification of phthalic anhydride with methanol . The reaction is catalyzed by a strong acid, such as sulfuric acid, or various Lewis acids, including complexes of titanium, zirconium, or tin . Excess methanol is used to ensure complete conversion, and the remainder is removed by distillation at the end .
Industrial Production Methods: In industrial settings, the esterification process is scaled up, and the reaction conditions are optimized for maximum yield and efficiency. The use of heterogeneous catalysts, such as heteropoly acids, zirconium titanium phosphate, and zeolites, has been explored to improve the reaction’s efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Ethanediyl dimethyl phthalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phthalate esters.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediyl dimethyl phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer to improve the flexibility and workability of polymers.
Medicine: Studies have investigated its potential toxicological effects and its impact on human health.
Industry: It is used in the production of plastics, solid rocket propellants, and various consumer products.
Wirkmechanismus
The mechanism by which 1,2-Ethanediyl dimethyl phthalate exerts its effects involves its interaction with nuclear receptors in various neural structures . It can dysregulate the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes . This compound can interfere with hormone synthesis, transport, and metabolism, leading to various health effects .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
- Dioctyl phthalate
Comparison: 1,2-Ethanediyl dimethyl phthalate is unique due to its specific ester groups and its applications as a plasticizer and insect repellent . Compared to other phthalates, it has a shorter carbon chain, which affects its solubility and reactivity . Its use in various consumer products and its potential health effects make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
2055-00-7 |
|---|---|
Molekularformel |
C20H18O8 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-O-[2-(2-methoxycarbonylbenzoyl)oxyethyl] 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H18O8/c1-25-17(21)13-7-3-5-9-15(13)19(23)27-11-12-28-20(24)16-10-6-4-8-14(16)18(22)26-2/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
VMTRIKRTABFUOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C(=O)OCCOC(=O)C2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


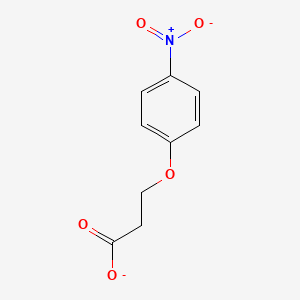
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
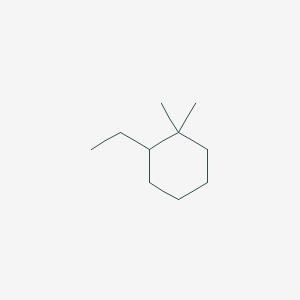
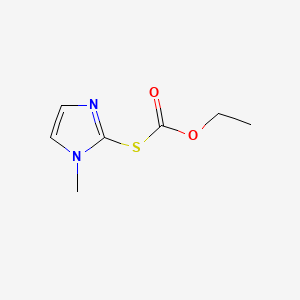
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
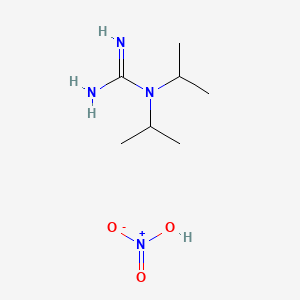

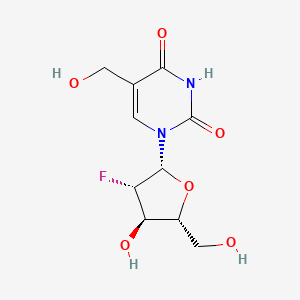
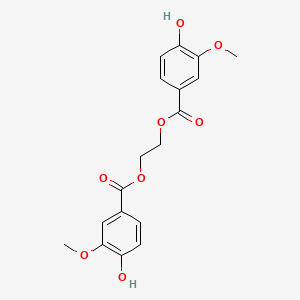
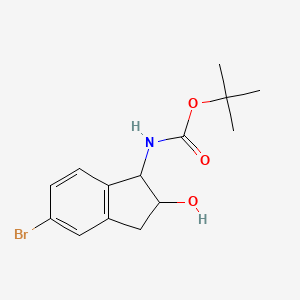

![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
